molecular formula C8H6BrN3O B13006080 5-Bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxamide

5-Bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxamide

Cat. No.: B13006080
M. Wt: 240.06 g/mol
InChI Key: OPHWZCPGLUSWGR-UHFFFAOYSA-N
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Description

5-Bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxamide is a brominated heterocyclic compound featuring a privileged scaffold in medicinal chemistry. With a molecular formula of C 8 H 6 BrN 3 O and a molecular weight of 240.06 g/mol, this compound serves as a versatile intermediate for constructing complex molecules . The bromine atom at the 5-position serves as a reactive handle for further functionalization via metal-catalyzed cross-coupling reactions, such as Suzuki reactions, enabling the introduction of diverse aryl and heteroaryl groups . The carboxamide group at the 2-position contributes to the compound's hydrogen-bonding potential, which is critical for interactions with biological targets. The pyrrolo[2,3-b]pyridine core is a key structural motif in the development of kinase inhibitors . This scaffold is notably present in pharmacologically active molecules, particularly as inhibitors of Fibroblast Growth Factor Receptors (FGFRs), which are critical targets in oncology research for disrupting tumor growth and metastasis signaling pathways . Furthermore, related pyrrolo[2,3-b]pyridine-based compounds have been rationally designed as potent, nanomolar-range inhibitors of Glycogen Synthase Kinase-3β (GSK-3β), presenting a prospective therapeutic strategy for Alzheimer's disease by reducing tau protein hyperphosphorylation . This highlights the value of this chemical scaffold in both cancer and neuroscience research. This product is intended for research applications as a chemical building block and is not for diagnostic or therapeutic use. For Research Use Only. Not for human or veterinary use.

Properties

Molecular Formula

C8H6BrN3O

Molecular Weight

240.06 g/mol

IUPAC Name

5-bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxamide

InChI

InChI=1S/C8H6BrN3O/c9-5-1-4-2-6(7(10)13)12-8(4)11-3-5/h1-3H,(H2,10,13)(H,11,12)

InChI Key

OPHWZCPGLUSWGR-UHFFFAOYSA-N

Canonical SMILES

C1=C2C=C(NC2=NC=C1Br)C(=O)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxamide typically involves the bromination of 1H-pyrrolo[2,3-b]pyridine followed by the introduction of a carboxamide group. One common method includes the use of N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent like dichloromethane. The reaction is usually carried out at room temperature .

Industrial Production Methods

Industrial production methods for this compound are not widely documented, but they generally follow similar synthetic routes as those used in laboratory settings. The scalability of the process would involve optimization of reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxamide undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under specific conditions.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like amines or thiols.

    Oxidation: Reagents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives depending on the nucleophile introduced.

Scientific Research Applications

Cancer Therapy

One of the primary applications of 5-Bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxamide is its role as a potential therapeutic agent targeting kinases and proteases involved in cancer progression. This compound has been shown to selectively inhibit fibroblast growth factor receptors (FGFRs), which are critical in tumor growth and metastasis. The inhibition of FGFRs can disrupt signaling pathways that promote cell proliferation and survival, making this compound a valuable lead in cancer therapy research .

Synthetic Routes

The synthesis of 5-Bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxamide generally involves multi-step organic reactions. Techniques such as Fischer cyclization are employed to create derivatives that maintain or enhance biological activity while improving pharmacokinetic properties like solubility and metabolic stability .

Table: Synthesis Overview

StepReaction TypeKey ReagentsYield (%)
1Fischer CyclizationPyrrole derivatives87%
2BrominationBromine sourceVariable
3CarboxamidationAmine sourcesVariable

In Vitro Studies

Research indicates that 5-Bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxamide has shown promising results in vitro against various cancer types. For instance, compounds derived from this structure have demonstrated potent inhibitory activity against FGFRs, with IC50 values indicating effective concentrations for therapeutic action .

Case Study: FGFR Inhibition

A notable study highlighted the efficacy of derivatives of 5-Bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxamide against breast cancer cell lines. The compound was found to significantly inhibit cell proliferation and induce apoptosis, showcasing its potential as a lead compound for further drug development aimed at FGFR-related cancers .

Mechanism of Action

The mechanism of action of 5-Bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxamide involves its interaction with specific molecular targets, such as kinases and enzymes. The compound binds to the active site of these targets, inhibiting their activity and thereby modulating various biological pathways. This inhibition can lead to the suppression of cancer cell proliferation and other therapeutic effects .

Comparison with Similar Compounds

The following analysis compares 5-Bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxamide with structurally related pyrrolo-pyridine derivatives, focusing on substituent effects, synthetic routes, and functional group variations.

Substituent Position and Functional Group Variations
Compound Name Substituents Key Functional Groups Synthesis Highlights Yield Reference
5-Bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxamide Br (C5), CONH2 (C2) Carboxamide Likely via amidation of carboxylic acid N/A N/A
5-Bromo-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde (9) Br (C5), CHO (C3) Aldehyde Vilsmeier-Haack reaction with hexamine 67%
5-Bromo-1-tosyl-pyrrolo[2,3-b]pyridine-3-carbaldehyde (10) Br (C5), CHO (C3), Tosyl (N1) Tosyl-protected aldehyde NaH-mediated tosylation of 9 91%
Methyl 5-bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylate Br (C5), COOCH3 (C2) Methyl ester Esterification of carboxylic acid N/A
5-Bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid Br (C5), COOH (C2) Carboxylic acid Oxidation or hydrolysis of ester N/A
5-Bromo-3-(phenylethynyl)-1H-pyrrolo[2,3-b]pyridine (20a) Br (C5), phenylethynyl (C3) Alkyne Sonogashira coupling with phenylacetylene 51%

Key Observations :

  • Carboxamide vs.
  • N1 Protection : Tosyl or benzyl groups at N1 (e.g., compound 10) increase steric bulk and alter solubility, which may affect pharmacokinetic properties .
  • C3 Modifications : Aldehyde (compound 9) or alkyne (compound 20a) substituents at C3 enable further functionalization, such as Grignard reactions or click chemistry .
Structural and Spectral Comparisons
  • NMR Data :
    • Compound 9: δ 9.93 (s, CHO) in $^1$H NMR; δ 185.58 (CHO) in $^{13}$C NMR .
    • Compound 20a: δ 12.40 (bs, NH) in $^1$H NMR, indicating deprotonation of the pyrrole NH .
    • The carboxamide derivative would exhibit characteristic NH$_2$ signals near δ 6.5–7.5 (broad) in $^1$H NMR.

Biological Activity

5-Bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxamide is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the context of cancer therapy and enzyme inhibition. This article provides a comprehensive overview of its biological activity, synthesis, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

5-Bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxamide features a fused pyridine and pyrrole ring system, which contributes to its unique chemical reactivity and biological properties. The presence of the bromine atom at the 5-position and the carboxamide functional group at the 2-position enhances its interaction with biological targets.

Biological Activity

The compound has demonstrated significant biological activity through various mechanisms:

  • Enzyme Inhibition : It acts as an inhibitor of specific kinases and phosphodiesterases (PDEs), which are crucial in regulating cellular signaling pathways. Notably, it has shown selective inhibition against phosphodiesterase 4B (PDE4B), which is involved in inflammatory responses and is a target for treating CNS diseases .
  • Cancer Therapeutics : Research indicates that 5-Bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxamide can inhibit fibroblast growth factor receptors (FGFRs), which play a pivotal role in tumor growth and metastasis. Compounds derived from this scaffold have exhibited potent inhibitory activity against FGFR1, FGFR2, and FGFR3 with IC50 values ranging from 7 to 712 nM across different receptor types .

The mechanism of action primarily involves binding to target enzymes, disrupting critical signaling pathways associated with cell proliferation and apoptosis. This inhibition can lead to reduced tumor cell viability and altered cellular behavior in cancer models.

Case Studies and Research Findings

Several studies have highlighted the biological efficacy of 5-Bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxamide:

  • PDE4B Inhibition : A study evaluated various derivatives of pyrrolo[2,3-b]pyridine for their inhibitory effects on PDE4B. The lead compound demonstrated significant inhibition of TNF-α release from macrophages exposed to inflammatory stimuli, suggesting its potential for treating inflammatory diseases .
  • FGFR Inhibition : Another study focused on a series of derivatives that included 5-Bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxamide. Among these, specific compounds exhibited strong inhibitory activity against FGFRs, leading to decreased proliferation and increased apoptosis in breast cancer cell lines (4T1 cells). The results indicated a correlation between receptor inhibition and modulation of matrix metalloproteinases (MMPs), which are involved in cancer cell migration and invasion .

Synthesis

The synthesis of 5-Bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxamide typically involves multi-step organic reactions. Key steps include:

  • Formation of the pyrrole ring via cyclization reactions.
  • Introduction of the bromine substituent through electrophilic bromination.
  • Conversion of suitable precursors into the final carboxamide structure using amide coupling reactions.

Table: Summary of Biological Activities

Activity TypeTargetIC50 Values (nM)Notes
PDE4B InhibitionPDE4B~0.8Effective in reducing TNF-α release
FGFR InhibitionFGFR17Potent activity against breast cancer
FGFR29
FGFR325
FGFR4712Lower potency compared to FGFR1 & 2

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